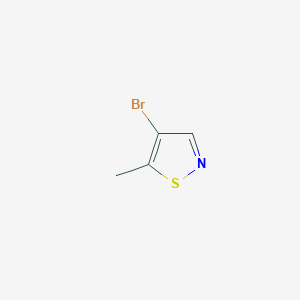
4-(1-benzyl-1H-indol-3-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“4-(1-benzyl-1H-indol-3-yl)butanoic acid” is a compound that belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position . It is similar to Indole-3-butyric acid (1H-indole-3-butanoic acid, IBA), which is a white to light-yellow crystalline solid, with the molecular formula C12H13NO2 .
Synthesis Analysis
The synthesis of indole-based hybrids has been a topic of interest due to their important biological activities . For instance, 4-(1H-indol-3-yl)butanoic acid was sequentially transformed into ethyl 4-(1H-indol-3-yl)butanoate, 4-(1H-indol-3-yl)butanohydrazide, and 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol as a nucleophile .Molecular Structure Analysis
The molecular structure of “4-(1-benzyl-1H-indol-3-yl)butanoic acid” can be represented by the SMILES notation:c1ccc2c(c1)c(c[nH]2)CCCC(=O)O . This represents a systematic name of 4-(1H-Indol-3-yl)butanoic acid . Physical And Chemical Properties Analysis
“4-(1-benzyl-1H-indol-3-yl)butanoic acid” is similar to Indole-3-butyric acid, which is a white to light-yellow crystalline solid . It has the molecular formula C12H13NO2 .Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-benzyl-1H-indol-3-yl)butanoic acid involves the reaction of 1-benzyl-1H-indole with butyric anhydride in the presence of a catalyst to form the intermediate 4-(1-benzyl-1H-indol-3-yl)butanoic anhydride. This intermediate is then hydrolyzed with water to yield the final product, 4-(1-benzyl-1H-indol-3-yl)butanoic acid.", "Starting Materials": [ "1-benzyl-1H-indole", "butyric anhydride", "catalyst", "water" ], "Reaction": [ "Step 1: React 1-benzyl-1H-indole with butyric anhydride in the presence of a catalyst to form 4-(1-benzyl-1H-indol-3-yl)butanoic anhydride.", "Step 2: Hydrolyze the intermediate 4-(1-benzyl-1H-indol-3-yl)butanoic anhydride with water to yield the final product, 4-(1-benzyl-1H-indol-3-yl)butanoic acid." ] } | |
CAS-Nummer |
270074-53-8 |
Produktname |
4-(1-benzyl-1H-indol-3-yl)butanoic acid |
Molekularformel |
C19H19NO2 |
Molekulargewicht |
293.4 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6259130.png)
